In Vivo Skeletal Muscle Relaxation: 4x Oral Potency and 24-Hour Duration Compared to Mephenesin
A patent from 1957 claims that compositions containing a 5-chlorobenzoxazole (including 5-chloro-2-aminobenzoxazole) exhibit a significantly improved pharmacological profile as skeletal muscle relaxants when compared directly to the prior art compound, mephenesin [1]. This provides the most direct, albeit dated, quantitative comparison available for this compound class.
| Evidence Dimension | Relative Oral Potency |
|---|---|
| Target Compound Data | At least 4x |
| Comparator Or Baseline | Mephenesin (baseline = 1x) |
| Quantified Difference | ≥ 400% increase in potency |
| Conditions | Oral administration in animal models of spasticity. |
Why This Matters
Demonstrates a specific and quantifiable advantage of the 5-chloro substituted benzoxazole scaffold over an unsubstituted or differently substituted comparator in a functional in vivo assay, which is a strong differentiator for certain therapeutic research applications.
- [1] McNeil Laboratories, Inc. (1957). Improvements in or relating to the production of skeletal muscle relaxant comprising 5-chlorobenzoxazoles. GB Patent 785628. View Source
